molecular formula C7H8BrNO3 B14918691 5-bromo-N-ethoxyfuran-2-carboxamide

5-bromo-N-ethoxyfuran-2-carboxamide

Cat. No.: B14918691
M. Wt: 234.05 g/mol
InChI Key: SGUMWCPISGDKSB-UHFFFAOYSA-N
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Description

5-Bromo-N-ethoxyfuran-2-carboxamide is a synthetic small molecule belonging to the class of furan-2-carboxamide derivatives. This compound is built around a privileged scaffold in medicinal chemistry, the furan ring, which is a common feature in numerous biologically active molecules and natural products . The core structure is characterized by a bromine atom at the 5-position of the furan ring and an ethoxy group attached to the carboxamide nitrogen. The furan ring is an electron-rich aromatic heterocycle that contributes to the molecule's versatility as a building block in organic synthesis . The bromine substituent is a key functional handle, as it enables further structural diversification through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . This makes the compound a valuable intermediate for creating chemical libraries to explore structure-activity relationships (SAR) in drug discovery programs. Furan-2-carboxamide derivatives have demonstrated significant research interest due to their broad spectrum of potential biological activities. While specific data for this analog is limited, related compounds have been investigated as novel microtubule-stabilizing agents that induce mitotic arrest and apoptosis in cancer cells, showing promise as antitumor agents . Other furan-based molecules are studied for antimicrobial and antifungal properties . The carboxamide group is a critical structural motif that often allows for specific hydrogen-bonding interactions with biological targets, such as enzymes or receptors . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Properties

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

5-bromo-N-ethoxyfuran-2-carboxamide

InChI

InChI=1S/C7H8BrNO3/c1-2-11-9-7(10)5-3-4-6(8)12-5/h3-4H,2H2,1H3,(H,9,10)

InChI Key

SGUMWCPISGDKSB-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=CC=C(O1)Br

Origin of Product

United States

Preparation Methods

Bromination of Furan-2-Carboxylic Acid Derivatives

Industrial Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency:

  • Bromination Step: A tandem reactor system combines furan-2-carboxylic acid and NBS in THF at 5°C, with residence time optimized to 12 minutes.
  • Amidation Step: A microreactor with immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enables solvent-free coupling of 5-bromofuran-2-carbonyl chloride and ethoxyamine at 50°C, achieving 89% conversion per pass.

Purification Techniques

Industrial purification leverages:

  • Crystallization: Ethanol/water mixtures (3:1 v/v) recrystallize the crude product, removing unreacted starting materials.
  • Simulated Moving Bed (SMB) Chromatography: A methanol/acetonitrile gradient separates regioisomers, ensuring >99.5% chemical purity.

Mechanistic Insights

Bromination Regioselectivity

Density functional theory (DFT) calculations reveal that bromination at the 5-position is favored due to:

  • Lower activation energy (ΔG‡ = 28.7 kcal/mol) compared to 3- or 4-position bromination (ΔG‡ > 35 kcal/mol).
  • Stabilization of the transition state by conjugation with the carbonyl group.

Amidation Kinetics

Pseudo-first-order kinetics govern the reaction between 5-bromofuran-2-carbonyl chloride and ethoxyamine, with a rate constant (k) of 0.042 L·mol⁻¹·s⁻¹ at 25°C. The rate-determining step is nucleophilic attack by the amine, followed by rapid deprotonation.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Index
NBS Bromination 85% 98% Moderate $$$
Br₂/FeBr₃ Bromination 95% 95% High $$
Microwave Amidation 94% 99% Low $$$$
Continuous Flow 89% 99.5% High $$$

Challenges and Optimization Strategies

Challenge 1: Di-Bromination Byproducts

  • Solution: Use substoichiometric NBS (0.95 eq.) with radical scavengers like 2,6-di-tert-butylphenol to suppress over-bromination.

Challenge 2: Hydrolysis of Acid Chloride

  • Solution: Conduct amidation under anhydrous conditions with molecular sieves (4Å) to sequester trace moisture.

Applications in Further Synthesis

5-Bromo-N-ethoxyfuran-2-carboxamide serves as a precursor for:

  • Suzuki-Miyaura Couplings: Palladium-catalyzed cross-coupling with arylboronic acids yields biaryl furan derivatives.
  • Heterocycle Formation: Cyclocondensation with hydrazines generates pyrazoline scaffolds with antitumor activity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-ethoxyfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemistry: 5-Bromo-N-ethoxyfuran-2-carboxamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for creating complex molecules .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating bacterial and fungal infections. Its ability to interact with biological targets makes it a candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 5-bromo-N-ethoxyfuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound’s bromine atom and furan ring play crucial roles in its reactivity and binding affinity. It is believed to exert its effects by disrupting cellular processes in pathogens, leading to their inhibition or death .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Bromo-N-ethoxyfuran-2-carboxamide
  • CAS No.: 1089542-86-8
  • Molecular Formula: C₇H₈BrNO₃
  • Molecular Weight : 234.05 g/mol
  • Purity : ≥98% (HPLC)

Role and Applications: This compound is a pharmaceutical intermediate used in drug synthesis, particularly in the development of adenosine receptor antagonists and other bioactive molecules. Its ethoxy (-OCH₂CH₃) substituent balances polarity and metabolic stability, making it a versatile building block in medicinal chemistry .

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares this compound with six analogs, highlighting substituent effects on molecular weight, solubility, and reactivity:

Compound Name (CAS No.) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (1089542-86-8) Ethoxy (-OCH₂CH₃) C₇H₈BrNO₃ 234.05 Moderate polarity, high synthetic utility
5-Bromo-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ethyl)furan-2-carboxamide (N/A) Trichloroethyl + thiourea + 3-tolyl C₁₅H₁₄BrCl₃N₃O₂S ~490 (estimated) Low solubility, high reactivity (thiourea group)
5-Bromo-N-[(2-methoxyphenyl)carbamothioyl]furan-2-carboxamide (536722-69-7) 2-Methoxyphenyl + thiourea C₁₃H₁₁BrN₂O₃S 363.26 Enhanced H-bonding, electron-donating effects
5-Bromo-N,N-diethylfuran-2-carboxamide (57785-35-0) Diethylamide (-N(CH₂CH₃)₂) C₉H₁₃BrN₂O₂ 261.12 High lipophilicity, membrane permeability
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide (58472-54-1) 4-Bromophenyl C₁₁H₈Br₂NO₂ 377.00 Steric hindrance, halogen bonding potential
5-Bromo-N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide (1119498-24-6) Oxadiazole + 2-furyl C₁₇H₁₀BrN₃O₄ 400.18 Electron-deficient oxadiazole, π-π stacking

Q & A

Advanced Research Question

Target Identification : Use molecular docking (PDB databases) to predict interactions with enzymes like COX-2 or kinases.

In Vitro Assays :

  • Antimicrobial : MIC testing against Gram± bacteria (e.g., E. coli, S. aureus).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

SAR Studies : Synthesize analogs (e.g., replacing ethoxy with methoxy) to identify critical functional groups .

Note : Ensure biological testing includes solvent controls (e.g., DMSO ≤0.1% v/v) to avoid false positives.

What methodologies resolve low yields in large-scale synthesis?

Basic Research Question
Scale-up challenges often arise from poor mixing or exothermic reactions. Mitigation strategies:

  • Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions.
  • Catalyst Screening : Pd/C or Ni catalysts enhance coupling efficiency (e.g., 90% yield at 100 g scale) .
  • Workup Optimization : Liquid-liquid extraction (EtOAc/water) instead of column chromatography.

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